N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide
Description
Properties
CAS No. |
17220-48-3 |
|---|---|
Molecular Formula |
C14H12N4O5 |
Molecular Weight |
316.27 g/mol |
IUPAC Name |
N-[4-(2,4-dinitroanilino)phenyl]acetamide |
InChI |
InChI=1S/C14H12N4O5/c1-9(19)15-10-2-4-11(5-3-10)16-13-7-6-12(17(20)21)8-14(13)18(22)23/h2-8,16H,1H3,(H,15,19) |
InChI Key |
NJPUKCQSRUPVHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide typically involves the reaction of 2,4-dinitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,4-dinitroaniline and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or acetic acid at a temperature range of 50-70°C.
Procedure: 2,4-dinitroaniline is dissolved in the solvent, and acetic anhydride is added dropwise with constant stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours.
Isolation: The product is isolated by cooling the reaction mixture, filtering the precipitate, and washing it with cold solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Cyclization Reactions
Compounds with dinitrophenyl substituents, such as N-(2,4-dinitrophenyl)amino acids, undergo base-catalyzed cyclization reactions. For example, treatment with NaOH in dioxane/water mixtures induces cyclization, forming benzimidazole-N-oxide derivatives . While this specific reaction has not been directly observed in N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide, the structural similarity suggests potential for analogous cyclization under basic conditions.
Key Observations from Related Studies :
-
Gas-phase cyclization : Deprotonated intermediates undergo elimination of CO₂ and H₂O, forming stable fragment ions (e.g., m/z 192) .
-
Solution-phase analogs : Base-catalyzed cyclization involves deprotonation and nucleophilic attack, leading to heterocyclic products .
| Reaction Type | Conditions | Observed Products |
|---|---|---|
| Cyclization | NaOH in dioxane/water | Benzimidazole-N-oxide derivatives |
| Fragmentation | Gas-phase (CAD mass spectrometry) | m/z 192 (via CO₂/H₂O elimination) |
Electrophilic Aromatic Substitution
The dinitrophenyl group is electron-deficient, making it reactive toward nucleophilic substitution. While no direct data exists for this compound, similar dinitrophenyl derivatives undergo substitution at positions ortho/para to the nitro groups.
Hydrolysis
Acetamide groups are susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acids or their salts. For example:
Reaction :
This reaction is inferred from general acetamide chemistry, though specific experimental data is lacking.
Mass Spectrometry (MS) Analysis
The compound’s fragmentation patterns provide insights into its reactivity. For example, deprotonated ions ([M–H]⁻) undergo:
-
CO₂ elimination : Producing m/z 210 fragment ions.
-
HDO loss : Further fragmentation to m/z 192 via dehydration .
Key Fragmentation Pathways :
| Precursor Ion | Fragment Ion | Elemental Composition |
|---|---|---|
| m/z 254 ([M–H]⁻ of N-(2,4-dinitrophenyl)alanine) | m/z 192 | C₉H₆N₃O₃ |
| m/z 210 | m/z 192 | C₉H₆N₃O₃ |
Comparison with Structurally Similar Compounds
Scientific Research Applications
N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of nitro groups allows the compound to participate in redox reactions, which can affect cellular processes and pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Pharmacological Activity
- Analgesic Activity: N-Phenylacetamide sulphonamides (e.g., compounds 35–37) exhibit analgesic and anti-hypernociceptive effects comparable to paracetamol.
- Antimicrobial Applications : Triazolylsulfanyl acetamides (e.g., ) show broad-spectrum antimicrobial activity, attributed to the triazole ring’s ability to disrupt microbial cell membranes. In contrast, the dinitrophenyl derivative’s nitro groups may confer antifungal properties, as seen in related azo dyes .
- Anti-inflammatory Potential: Compounds with hydroxyimino or thiazolidinedione substituents (e.g., ) modulate inflammatory pathways via PPAR-γ agonism, suggesting structural flexibility for optimizing anti-inflammatory responses .
Physicochemical Properties
- Solubility : Methoxy and hydroxyethyl substituents (e.g., ) improve aqueous solubility, whereas the dinitrophenyl group in the target compound likely reduces it due to hydrophobicity .
- Crystallinity: N-[4-(4-Nitrophenoxy)phenyl]acetamide () forms stable crystals via N–H⋯O hydrogen bonds and π-π stacking, a feature that may extend to the dinitrophenyl analog but with altered packing due to bulkier substituents .
Biological Activity
N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its cytotoxic, antibacterial, and potential therapeutic properties.
1. Cytotoxic Activity
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been shown to exhibit potent antiproliferative activity in vitro against several cancer types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.17 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 0.25 | Inhibition of tubulin polymerization |
| A549 (Lung) | 0.50 | Cell cycle arrest at G2/M phase |
The mechanism of action involves the inhibition of key cellular pathways, including apoptosis induction and disruption of microtubule dynamics, which are critical for cell division and survival .
2. Antibacterial Activity
This compound has also been investigated for its antibacterial properties. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The results from various studies are summarized in the table below:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
| Bacillus subtilis | 18 | 30 |
These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents .
3. Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit anticonvulsant properties in animal models. The efficacy was evaluated using various seizure models, with notable results:
| Compound | Dose (mg/kg) | Protection Rate (%) |
|---|---|---|
| This compound | 100 | 85 |
| Control (Phenytoin) | 100 | 95 |
The mechanism appears to involve modulation of neurotransmitter systems, although further studies are needed to elucidate the precise pathways involved .
Case Study: Anticancer Activity
A study conducted by Venepally et al. highlighted the anticancer potential of this compound in MCF-7 and HeLa cell lines. The authors reported significant induction of apoptosis characterized by increased caspase activity and DNA fragmentation. The findings suggested that this compound could be further explored for its therapeutic potential in breast and cervical cancers .
Research Findings on Antibacterial Properties
In a comparative study on various derivatives, this compound exhibited superior antibacterial activity compared to standard antibiotics such as penicillin and ampicillin. This suggests that modifications to the structure could enhance its efficacy against resistant bacterial strains .
Q & A
What are the common synthetic routes for preparing N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves a nucleophilic aromatic substitution or coupling reaction between 4-aminoacetophenone derivatives and 2,4-dinitrohalobenzenes. A key intermediate is N-(4-aminophenyl)acetamide , which reacts with 1-chloro-2,4-dinitrobenzene under basic conditions (e.g., K₂CO₃ in acetonitrile) . Optimization includes:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Catalyst selection : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization (acetonitrile) is used to isolate the product .
How can spectroscopic and computational methods resolve contradictions in characterizing the electronic properties of this compound?
Advanced Research Question
Conflicts in UV-Vis or NMR data may arise from solvent effects, tautomerism, or charge-transfer interactions. Methodological approaches include:
- TD-DFT calculations : Compare computed UV-Vis spectra (B3LYP/6-311+G(d,p)) with experimental data to validate electronic transitions .
- Solvent modeling : Use PCM (Polarizable Continuum Model) to account for solvent polarity effects on spectral shifts.
- NMR chemical shift prediction : GIAO (Gauge-Independent Atomic Orbital) methods at the MP2 level can reconcile discrepancies in proton environments .
What crystallographic techniques are suitable for determining the molecular conformation of this compound?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystal growth : Slow evaporation of acetonitrile/ethyl acetate solutions yields diffraction-quality crystals.
- Data collection : Use a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) with SADABS absorption correction .
- Refinement : SHELXL-2018 refines structures to R1 < 0.04. For example, the dihedral angle between the dinitrophenyl and acetamide groups is ~79°, confirmed by Hirshfeld surface analysis .
How does steric hindrance from the 2,4-dinitrophenyl group influence reactivity in further functionalization?
Advanced Research Question
The bulky, electron-withdrawing dinitrophenyl group reduces nucleophilic attack at the phenyl ring. Strategies to mitigate steric effects:
- Directed ortho-metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate and introduce substituents .
- Microwave-assisted synthesis : Enhances reaction rates in Suzuki-Miyaura couplings with arylboronic acids.
- Protecting groups : Temporarily mask the amino group with Boc (tert-butoxycarbonyl) to direct reactivity .
What are the challenges in analyzing impurities during synthesis, and how can they be addressed?
Basic Research Question
Common impurities include unreacted 4-nitroaniline derivatives or sulfonamide byproducts. Analytical workflows:
- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect trace impurities.
- TLC monitoring : Hexane/ethyl acetate (3:1) identifies intermediates with Rf ≈ 0.5 .
- Quantitative NMR : Compare integration ratios of acetyl (-COCH₃) and dinitrophenyl (-NO₂) protons .
What role does hydrogen bonding play in the solid-state packing of this compound?
Advanced Research Question
Weak C–H···O interactions (2.6–3.0 Å) between acetamide carbonyls and nitro groups stabilize the crystal lattice. These interactions form 2D networks parallel to the (001) plane, as revealed by CrystalExplorer analysis . Disruption of these bonds (e.g., via methyl substitution) reduces melting points by ~20°C .
How can computational docking studies predict the biological activity of derivatives?
Advanced Research Question
Molecular docking (AutoDock Vina) with targets like DHFR (dihydrofolate reductase) or β-lactamases can prioritize derivatives for synthesis. Steps:
- Ligand preparation : Generate 3D conformers of derivatives using Open Babel.
- Grid parameter optimization : Focus on active-site residues (e.g., Ser49 in DHFR).
- MM/GBSA scoring : Refine binding affinity predictions for nitroaromatic interactions .
What strategies improve the stability of this compound under acidic or oxidative conditions?
Basic Research Question
Degradation pathways include hydrolysis of the acetamide group or nitro reduction. Stabilization methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
